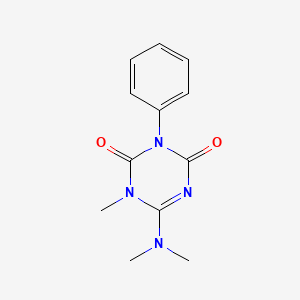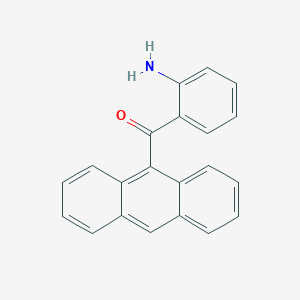
(2-Aminophenyl)(anthracen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminophenyl)(anthracen-9-yl)methanone is an organic compound that combines an anthracene moiety with an aminophenyl group through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(anthracen-9-yl)methanone typically involves the reaction of anthracene-9-carboxaldehyde with 2-aminobenzophenone under specific conditions. One common method is the condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminophenyl)(anthracen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene or aminophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anthracene or aminophenyl derivatives.
Applications De Recherche Scientifique
(2-Aminophenyl)(anthracen-9-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mécanisme D'action
The mechanism of action of (2-Aminophenyl)(anthracen-9-yl)methanone depends on its application. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence or phosphorescence. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
(2-Aminophenyl)(anthracen-9-yl)methanone is unique due to the presence of both an anthracene moiety and an aminophenyl group, which impart distinct photophysical and chemical properties. This combination allows for versatile applications in various fields, distinguishing it from other anthracene derivatives.
Propriétés
Formule moléculaire |
C21H15NO |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(2-aminophenyl)-anthracen-9-ylmethanone |
InChI |
InChI=1S/C21H15NO/c22-19-12-6-5-11-18(19)21(23)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,22H2 |
Clé InChI |
VQZXHYKGWRAKDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


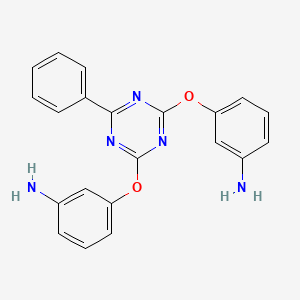
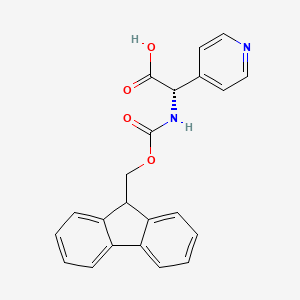
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
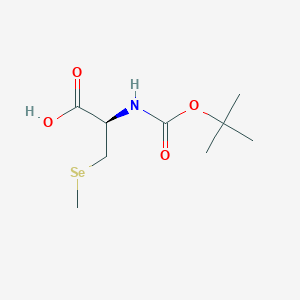
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
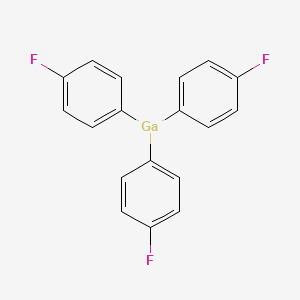
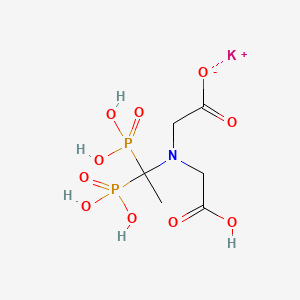
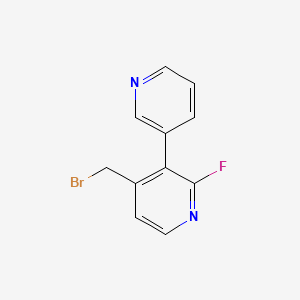
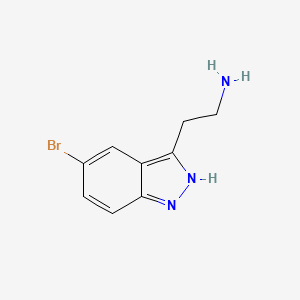
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
